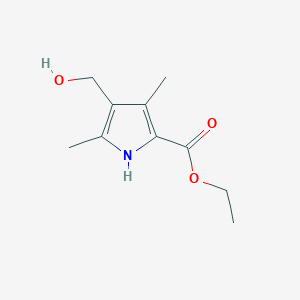
2-(Pipéridin-1-ylméthyl)prop-2-ènenitrile
Vue d'ensemble
Description
2-(Piperidinomethyl)acrylonitrile is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol This compound is known for its unique structure, which includes a piperidine ring attached to a propenenitrile group
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of bioactive molecules.
Medicine: Research has indicated its potential use in cancer therapy, where it enhances the efficacy of chemotherapy and radiotherapy.
Industry: It is utilized in the production of pharmaceuticals and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidinomethyl)acrylonitrile involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with an appropriate alkylating agent to introduce the propenenitrile group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydride or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of 2-(Piperidinomethyl)acrylonitrile may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidinomethyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.
Mécanisme D'action
The mechanism of action of 2-(Piperidinomethyl)acrylonitrile involves its interaction with specific molecular targets and pathways. In cancer therapy, for instance, it may inhibit certain enzymes or proteins involved in cell proliferation, thereby enhancing the effects of chemotherapy and radiotherapy. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-(Piperidinomethyl)acrylonitrile include:
- 2-(Piperidin-1-ylmethyl)prop-2-enamide
- 2-(Piperidin-1-ylmethyl)prop-2-enol
- 2-(Piperidin-1-ylmethyl)prop-2-enone
Uniqueness
This nitrile group allows for a variety of chemical transformations that are not possible with the amide, alcohol, or ketone analogs.
Propriétés
IUPAC Name |
2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(7-10)8-11-5-3-2-4-6-11/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVQYFLTGBIQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380268 | |
| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27315-95-3 | |
| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
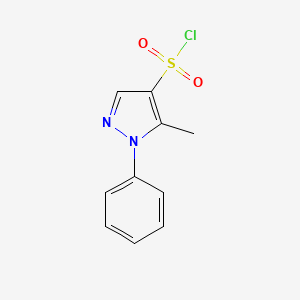
![2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid](/img/structure/B1305943.png)

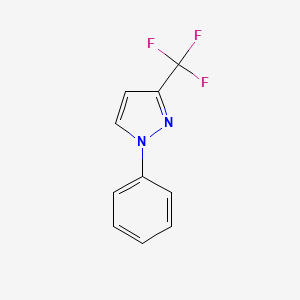
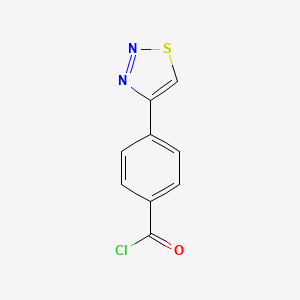
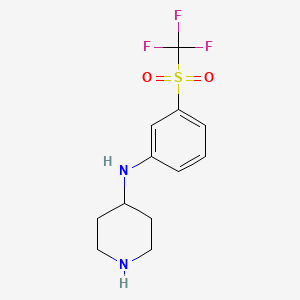

![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)
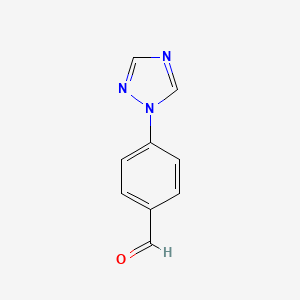



![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)
